(2S)-dihydrotricetin
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Overview
Description
(2S)-dihydrotricetin is the (2S)-enantiomer of dihydrotricetin. It is a dihydrotricetin and a (2S)-flavan-4-one.
Scientific Research Applications
Reductive Biotransformation in Organic Synthesis
(2S)-dihydrotricetin has been studied in the context of reductive biotransformation by fungi, as seen in the research by Gu Jian-xin et al. (1993). Their study explores the microbial transformation of carbonyl compounds with Geotrichum sp. G38, utilizing this process for the synthesis of key intermediates in bioactive compounds, including this compound. This suggests its potential application in the synthesis of various medically significant molecules (Gu Jian-xin, Li Zuyi, & Lin Guo-qiang, 1993).
Cardiovascular Protective Properties
Chao-Lin Chang et al. (2010) discovered that certain flavonolignans, including this compound, extracted from Calamus quiquesetinervius, show significant vasodilatory potencies and possess cardiovascular protective properties. This research indicates the potential of this compound in the development of cardiovascular therapeutics (Chao-Lin Chang et al., 2010).
Properties
Molecular Formula |
C15H12O7 |
---|---|
Molecular Weight |
304.25 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O7/c16-7-3-8(17)14-9(18)5-12(22-13(14)4-7)6-1-10(19)15(21)11(20)2-6/h1-4,12,16-17,19-21H,5H2/t12-/m0/s1 |
InChI Key |
USQXPEWRYWRRJD-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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